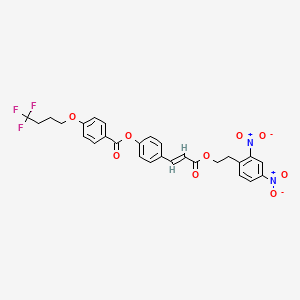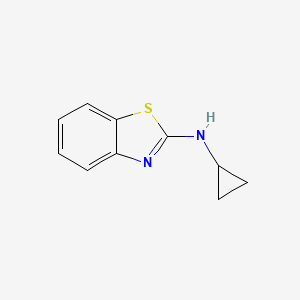![molecular formula C25H30ClN5OS B2456379 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione CAS No. 689266-54-4](/img/no-structure.png)
4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C25H30ClN5OS and its molecular weight is 484.06. The purity is usually 95%.
BenchChem offers high-quality 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Screening
Quinazoline derivatives are synthesized through various chemical reactions, focusing on modifications to enhance their pharmacophoric model for improved antimicrobial, analgesic, and anti-inflammatory activities. These compounds have shown promising results in preliminary pharmacological screenings, with specific derivatives exhibiting significant activity against microbes, pain, and inflammation (Dash et al., 2017).
Antimicrobial Applications
The antimicrobial properties of quinazoline derivatives have been extensively studied. Novel series of these compounds have been synthesized and evaluated for their activity against a wide range of bacteria and fungi, highlighting their potential as effective antimicrobial agents (Patel et al., 2012).
Anti-inflammatory and Analgesic Activities
Some quinazoline derivatives have been specifically designed to target and alleviate pain and inflammation. Their pharmacological evaluations indicate that certain derivatives possess both analgesic and anti-inflammatory properties, making them potential candidates for the development of new pain relief and anti-inflammatory drugs (Gineinah et al., 2002).
Antitumor Agents
Research into the antitumor applications of quinazoline derivatives has yielded compounds with potent antiproliferative activities against various cancer cell lines. These studies not only reveal the mechanisms through which these compounds exert their effects but also underscore the potential of quinazoline derivatives as antitumor agents, providing a foundation for further development in cancer therapy (Li et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione' involves the reaction of 2-chloro-6-nitrobenzoic acid with 2-mercaptoaniline to form 2-(2-mercaptoanilino)benzoic acid. This intermediate is then reacted with 2-bromo-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)hexan-1-one to form the desired compound.", "Starting Materials": [ "2-chloro-6-nitrobenzoic acid", "2-mercaptoaniline", "2-bromo-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)hexan-1-one" ], "Reaction": [ "Step 1: Reaction of 2-chloro-6-nitrobenzoic acid with thionyl chloride to form 2-chloro-6-nitrobenzoyl chloride.", "Step 2: Reaction of 2-chloro-6-nitrobenzoyl chloride with 2-mercaptoaniline in the presence of a base such as triethylamine to form 2-(2-mercaptoanilino)benzoic acid.", "Step 3: Reaction of 2-(2-mercaptoanilino)benzoic acid with 2-bromo-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)hexan-1-one in the presence of a base such as potassium carbonate to form the desired compound '4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione'." ] } | |
Numéro CAS |
689266-54-4 |
Nom du produit |
4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione |
Formule moléculaire |
C25H30ClN5OS |
Poids moléculaire |
484.06 |
Nom IUPAC |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C25H30ClN5OS/c1-18-10-11-19(26)17-22(18)30-13-15-31(16-14-30)23(32)9-3-2-6-12-27-24-20-7-4-5-8-21(20)28-25(33)29-24/h4-5,7-8,10-11,17H,2-3,6,9,12-16H2,1H3,(H2,27,28,29,33) |
Clé InChI |
SJNPCDLWAMTRDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



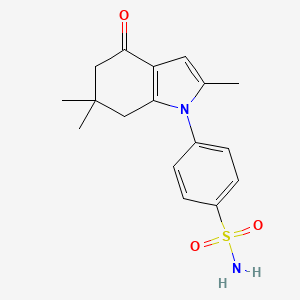
![methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2456301.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2456302.png)
![4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2456303.png)
![N-[cyano-(4-fluorophenyl)methyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2456305.png)
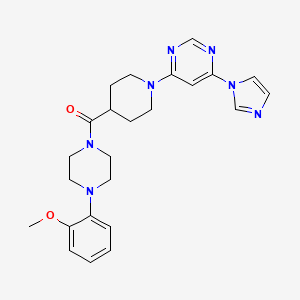

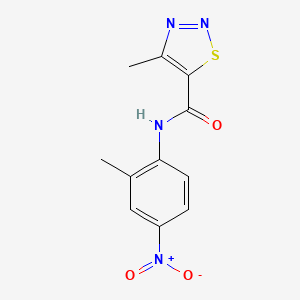
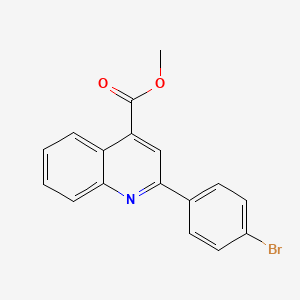
![1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2456310.png)
